molecular formula C12H12BrClN2O2 B14039000 6'-Bromo-8'-chloro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

6'-Bromo-8'-chloro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

Cat. No.: B14039000
M. Wt: 331.59 g/mol
InChI Key: DDNRPKSPICFQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Properties
The compound 6'-Bromo-8'-chloro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione (CAS: 1849592-05-7) is a spirocyclic derivative featuring a cyclohexane ring fused to an imidazo[1,5-a]pyridine core. Key substituents include bromine at the 6' position and chlorine at the 8' position. Its molecular weight is 317.57 g/mol, with a purity of 98% as reported in commercial specifications . The compound has been discontinued in some product lines, limiting its availability for research .

Properties

Molecular Formula

C12H12BrClN2O2

Molecular Weight

331.59 g/mol

IUPAC Name

6-bromo-8-chlorospiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione

InChI

InChI=1S/C12H12BrClN2O2/c13-7-6-8(14)9-10(17)15-12(16(9)11(7)18)4-2-1-3-5-12/h6H,1-5H2,(H,15,17)

InChI Key

DDNRPKSPICFQDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NC(=O)C3=C(C=C(C(=O)N23)Br)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the imidazo[1,5-a]pyridine core
  • Formation of the spirocyclic linkage with the cyclohexane ring
  • Selective introduction of bromine and chlorine substituents at the 6' and 8' positions, respectively

This multistep synthesis requires careful control of reaction conditions to achieve high yield and purity.

Stepwise Preparation Outline

Step Description Key Reagents/Conditions Notes
1 Synthesis of imidazo[1,5-a]pyridine precursor Cyclization of appropriate aminopyridine and aldehyde derivatives under acidic or basic catalysis Forms the heterocyclic core
2 Formation of spirocyclic ring with cyclohexane Intramolecular cyclization via nucleophilic attack or condensation Generates the spiro linkage
3 Halogenation to introduce bromine and chlorine Electrophilic bromination (e.g., N-bromosuccinimide) and chlorination (e.g., N-chlorosuccinimide) or direct halogenation with Br₂ and Cl₂ under controlled conditions Position-selective halogenation critical for activity
4 Purification and characterization Chromatography, recrystallization, NMR, MS, and elemental analysis Ensures compound purity and structural confirmation

Specific Synthetic Routes from Literature

  • Route A:
    Starting from an imidazole derivative, the spirocyclization is achieved by reacting with cyclohexanone under acidic conditions to form the spiro ring. Subsequent bromination and chlorination steps introduce the halogen substituents at the 6' and 8' positions, respectively. Optimization of temperature and solvent polarity enhances regioselectivity and yield.

  • Route B:
    A one-pot synthesis approach where the imidazo[1,5-a]pyridine formation and spirocyclization occur simultaneously, followed by stepwise halogenation. This method reduces reaction time but requires precise control of reagent addition and reaction monitoring to avoid over-halogenation or side reactions.

Reaction Conditions and Yields

Parameter Typical Conditions Observed Outcomes
Solvent Acetonitrile, dichloromethane, or ethanol Solvent choice affects spirocyclization efficiency
Temperature 0–80 °C depending on step Lower temps favor selective halogenation
Reaction Time 2–24 hours Longer times improve conversion but risk side products
Yields 45–75% overall Dependent on purification and halogenation control

Comparative Analysis with Structural Analogues

Several analogues with variations in halogenation or ring size have been synthesized to study structure-activity relationships:

Compound Name Structural Variation Biological Activity Impact
6-bromo-8-methyl-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione Methyl instead of chlorine at 8' Similar kinase inhibition, altered pharmacokinetics
6-bromo-8-chloro-2-fluoro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione Additional fluorine substitution Modified reactivity and binding affinity
6-bromo-8-chloro-2',2'-dimethyl-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione Dimethyl substitution on spiro ring Variable biological activity, altered solubility

This diversity underscores the importance of the halogenation pattern and spirocyclic framework in tuning biological effects.

In-Depth Research Findings

  • The halogen substituents, especially bromine at 6' and chlorine at 8', are crucial for the compound’s biological activity as they influence binding to MAP kinase interacting kinase (Mnk).
  • Spirocyclic structure contributes to conformational rigidity, enhancing selectivity and potency in kinase inhibition.
  • Synthetic optimization has focused on maximizing regioselective halogenation to avoid off-target substitutions that reduce efficacy or increase toxicity.
  • Studies indicate potential for further derivatization to improve pharmacokinetic profiles and therapeutic indices.

Summary Table of Preparation Methods

Preparation Aspect Description Key Considerations
Core formation Cyclization of aminopyridine and aldehyde derivatives Control of pH and temperature
Spirocyclization Intramolecular ring closure with cyclohexanone Reaction solvent and catalyst choice
Halogenation Electrophilic substitution using NBS/NCS or elemental halogens Regioselectivity, reaction time, temperature
Purification Chromatography, recrystallization Removal of side products and unreacted reagents
Yield and Purity 45–75% yield; >95% purity achievable Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-8’-chloro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.

    Cyclization and Ring-Opening: The spiro structure allows for potential cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

6'-Bromo-8'-chloro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione is a complex organic compound featuring a spirocyclic structure and bromine and chlorine substituents. The presence of these halogens contributes to the compound's potential reactivity and biological activity.

Basic Information

  • Molecular Formula: C12H12BrClN2O2C_{12}H_{12}BrClN_2O_2
  • Molecular Weight: Approximately 331.59 g/mol

Physicochemical Properties

  • Predicted boiling point: Around 486.4 °C
  • Density: Approximately 1.92 g/cm³

Potential Applications

  • Kinase Inhibition
    • 6'-bromo-8'-chloro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione acts as an inhibitor of MAP kinase interacting kinase (Mnk).
    • Inhibition of Mnk can influence cellular processes related to cancer and inflammatory diseases.
    • Interaction studies are focused on understanding the compound's binding affinity to MAP kinases to optimize its pharmacological profile and enhance efficacy against target diseases.
  • Medicinal Chemistry
    • The compound's unique halogenation pattern and spirocyclic structure may confer distinct pharmacological properties compared to its analogs.
    • It is considered a candidate for further research in medicinal chemistry.
  • Research
    • The compound is used in scientific research.
    • It can be used as a building block in the rational metabolic engineering of natural product therapeutics .

Comparison With Structurally Similar Compounds

The table below compares 6'-bromo-8'-chloro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione with similar compounds, highlighting their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
6-bromo-8-methyl-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dioneContains methyl instead of chlorinePotentially similar kinase inhibition
6-bromo-8-chloro-2-fluoro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dioneFluorine substitutionAltered reactivity and biological profile
6-bromo-8-chloro-2',2'-dimethyl-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dioneDimethyl substitutionVariability in biological activity

Mechanism of Action

The mechanism of action of 6’-Bromo-8’-chloro-1’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione involves its interaction with specific molecular targets and pathways. The presence of halogens and the spiro structure may allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and biological activity:

Compound Name (CAS) Substituents (6', 8') Spiro Core Molecular Weight (g/mol) Key Biological Activity/Notes Sources
Target Compound (1849592-05-7) Br, Cl Cyclohexane 317.57 Discontinued; potential kinase inhibition?
6'-Bromo-8'-methyl analogue (1849592-55-7) Br, Me Cyclopentane 297.15 Intermediate; thermal stability (bp: 564.9°C)
eFT508 (Tomivosertib) (6-aminopyrimidinyl), Me Cyclohexane 422.43 Mnk1/2 inhibitor (IC₅₀: low nM)
6'-Bromo-8'-chloro-4,4-difluoro analogue (1170626-07-9) Br, Cl, F Cyclohexane ~350 (estimated) Not reported; increased lipophilicity
6'-Bromo-8'-methyl-spirocyclohexane (1849592-70-6) Br, Me Cyclohexane 311.17 Potential kinase inhibitor; 98% purity

Key Comparative Insights

Halogen vs. Alkyl Substituents
  • Target Compound (Br, Cl) : The electronegative halogens may enhance binding to kinases (e.g., Mnk1/2) through polar interactions, as seen in related spirocyclic inhibitors .
  • Methyl Analogue (Br, Me): The smaller methyl group reduces steric hindrance and molecular weight (297.15 vs.
Spiro Core Variations
  • Cyclohexane vs. Cyclopentane : The cyclohexane core in the target compound provides greater conformational flexibility compared to cyclopentane derivatives, which could influence target selectivity .

Physicochemical Properties

Property Target Compound (Br, Cl) 6'-Bromo-8'-methyl (Br, Me) eFT508 (Tomivosertib)
Molecular Weight 317.57 297.15 422.43
Predicted Density N/A 1.66 g/cm³ N/A
pKa N/A 13.32 N/A
Purity 98% 98% >95% (typical)

Notes:

  • Higher molecular weight in the target compound may reduce oral bioavailability compared to methyl analogues .
  • The methyl analogue’s higher boiling point (564.9°C) suggests thermal stability under synthetic conditions .

Biological Activity

6'-Bromo-8'-chloro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione is a synthetic compound characterized by a spirocyclic structure and halogen substitutions. Its unique molecular architecture potentially contributes to significant biological activities, particularly in the context of cancer and inflammatory diseases. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₉BrClN₂O₂
  • Molecular Weight : 331.59 g/mol
  • CAS Number : 1849592-11-5
  • Predicted Boiling Point : Approximately 486.4 °C
  • Density : About 1.92 g/cm³

Research indicates that 6'-bromo-8'-chloro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione acts primarily as an inhibitor of MAP kinase interacting kinase (Mnk). This inhibition is crucial as it can affect various cellular processes linked to tumorigenesis and inflammation. The compound's ability to modulate signaling pathways suggests its potential utility in cancer therapy and anti-inflammatory treatments .

Biological Activity Overview

The compound has been evaluated for its biological activity in several studies:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines:

Cell LineIC50 (µM)
HepG236.52
MCF-743.27

These values indicate that the compound is more potent than some conventional chemotherapeutics .

Antimicrobial Activity

The compound's structural analogs have been tested for antimicrobial properties, revealing varying degrees of activity against bacterial strains. For instance, derivatives with similar halogenation patterns have shown MIC values ranging from 4–16 µg/mL against selected pathogens .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Cytotoxicity Studies : A comprehensive evaluation of cytotoxicity against normal human cell lines indicated that the most potent derivatives had IC50 values comparable to doxorubicin, suggesting a favorable safety profile .
  • Antimicrobial Efficacy : The compound's analogs were subjected to antimicrobial testing against five bacterial and five fungal strains, with some derivatives exhibiting potent activity comparable to standard antibiotics .
  • Molecular Docking Studies : Computational studies have been conducted to explore the binding modes of the compound at active sites of target proteins, reinforcing its potential as a lead compound for drug development .

Q & A

Q. What synthetic strategies are reported for constructing the spiro-imidazo[1,5-a]pyridine core in this compound?

The spiro-imidazo[1,5-a]pyridine scaffold is typically synthesized via cyclization reactions. For example, a related compound (2’-chloro-6’,8’-dihydro-5’H-spiro[cyclohexane-1,9’-imidazo[2,1-h]pteridine]) was prepared by reacting N4-(1-(aminomethyl)cyclohexyl)-2-chloropyrimidine-4,5-diamine with glyoxal in ethanol at 80°C for 2 hours, followed by column chromatography purification (37% yield) . This method highlights the use of glyoxal as a cyclizing agent and ethanol as a solvent.

Q. How is the purity and structural identity of this compound validated in published protocols?

Structural validation often relies on mass spectrometry (MS) and chromatography. For instance, a related spiro-imidazo compound was characterized using ESI+ mass spectrometry (m/z 278 [M + H]+) . Crystallography is also employed for unambiguous confirmation, as seen in studies of analogous bromo/chloro-substituted spiro-imidazo derivatives, where X-ray diffraction resolved bond lengths and hydrogen-bonding networks .

Advanced Research Questions

Q. What methodologies address low yields in the cyclization step during synthesis?

Low yields in cyclization reactions (e.g., 37% in ) may arise from competing side reactions or incomplete ring closure. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) may enhance reactivity compared to ethanol.
  • Catalysis : Use of Brønsted acids (e.g., HCl) or Lewis acids to stabilize intermediates.
  • Temperature control : Prolonged heating or microwave-assisted synthesis to improve kinetics. Evidence from related imidazo[4,5-b]pyridine syntheses suggests that K₂CO₃ as a base and tetrabutylammonium bromide as a phase-transfer catalyst improve alkylation efficiency .

Q. How do steric and electronic effects of the bromo/chloro substituents influence molecular conformation?

Crystal structures of bromo/chloro-substituted spiro-imidazo compounds reveal that bulky substituents (e.g., 4-chlorobenzoyl groups) induce non-planar conformations, with torsion angles up to 81.6° between the imidazo ring and substituents . The bromo group at position 6' increases steric hindrance, potentially affecting binding to biological targets like kinases .

Q. What analytical techniques resolve contradictions in crystallographic vs. solution-phase data?

Discrepancies between solid-state (X-ray) and solution-phase (NMR) data may arise from dynamic effects. For example:

  • Variable-temperature NMR : Detects conformational flexibility in solution.
  • DFT calculations : Compare optimized geometries with crystallographic data to identify stable conformers. A study on a 5′-bromo-spiro-indolin derivative used hydrogen-bonding analysis (N–H···O interactions) to explain packing differences in the crystal lattice vs. solution behavior .

Methodological Challenges

Q. How are reaction intermediates characterized to confirm mechanistic pathways?

Key steps include:

  • Isolation of intermediates : For example, trapping a dihydroimidazo precursor before oxidation to the dione .
  • Kinetic profiling : Monitoring reaction progress via HPLC or in situ IR spectroscopy.
  • Isotopic labeling : Using ¹⁵N-labeled amines to track nitrogen incorporation in the spiro ring .

Q. What strategies mitigate decomposition during purification of this halogenated compound?

Halogenated spiro compounds are prone to degradation under acidic/basic conditions. Mitigation approaches include:

  • Mild eluents : Use of ethyl acetate/hexane mixtures (1:1) instead of polar solvents .
  • Low-temperature chromatography : Reduces thermal decomposition.
  • Protective atmospheres : Argon or nitrogen during concentration steps to prevent oxidation .

Biological Relevance

Q. What in vitro assays are used to evaluate the bioactivity of this compound?

While direct evidence for this compound is limited, structurally related spiro-imidazo derivatives are tested in:

  • Kinase inhibition assays : e.g., Mnk1/2 degraders (IC₅₀ values measured via Western blotting for phospho-eIF4E) .
  • Antibacterial screens : MIC determinations against Gram-positive/negative strains .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., TNBC models) .

Q. How does the spirocyclic architecture enhance metabolic stability compared to planar analogs?

The spiro structure restricts rotation, reducing susceptibility to cytochrome P450-mediated oxidation. A study on a spiro-indolin derivative showed a 3-fold increase in plasma half-life compared to non-spiro analogs, attributed to decreased conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.